molecular formula C18H22O5S B2768797 2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate CAS No. 2365420-04-6

2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate

Cat. No.: B2768797
CAS No.: 2365420-04-6
M. Wt: 350.43
InChI Key: LMHMLQXTWIVBOY-UHFFFAOYSA-N
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Description

2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate is an organic compound with the molecular formula C18H22O5S and a molecular weight of 350.44 g/mol . It is also known by its IUPAC name, neopentyl 4-(4-methoxyphenoxy)benzenesulfonate . This compound is characterized by the presence of a benzenesulfonate group attached to a 4-(4-methoxyphenoxy) moiety, with a 2,2-dimethylpropyl group as a substituent.

Preparation Methods

The synthesis of 2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate typically involves the reaction of 4-(4-methoxyphenoxy)benzenesulfonyl chloride with 2,2-dimethylpropanol in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The benzenesulfonate group can be substituted by nucleophiles such as amines or alcohols under basic conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The benzenesulfonate group can be reduced to a benzene ring using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition or protein binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. The methoxyphenoxy moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate include:

    2,2-Dimethylpropyl 4-(4-hydroxyphenoxy)benzenesulfonate: Differing by the presence of a hydroxyl group instead of a methoxy group.

    2,2-Dimethylpropyl 4-(4-chlorophenoxy)benzenesulfonate: Differing by the presence of a chlorine atom instead of a methoxy group.

    2,2-Dimethylpropyl 4-(4-nitrophenoxy)benzenesulfonate: Differing by the presence of a nitro group instead of a methoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2,2-dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5S/c1-18(2,3)13-22-24(19,20)17-11-9-16(10-12-17)23-15-7-5-14(21-4)6-8-15/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHMLQXTWIVBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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